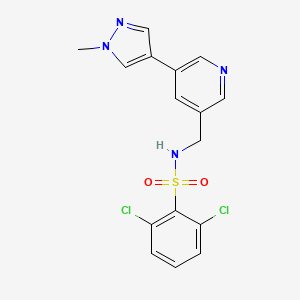

2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to synthesize the compound. This includes the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as boiling point, density, solubility, acidity, and reactivity .Scientific Research Applications

Antimalarial Activity

Compounds structurally related to 2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide, specifically pyrazolopyridine-sulfonamide derivatives, have been synthesized and demonstrated in vitro activity against the chloroquine-resistant Plasmodium falciparum clone W2. These derivatives exhibit promising antimalarial potential, with IC50 values ranging from 3.46 to 9.30μM, highlighting the therapeutic relevance of the pyrazolopyridine system in combating malaria resistance (Silva et al., 2016).

Antimicrobial Potential

The antimicrobial potential of pyrazolo[3,4-b]pyridine compounds bearing the benzenesulfonamide moiety has been explored. A library of thirty differently substituted compounds exhibited significant in vitro antibacterial activity against pathogenic bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and antifungal activity against fungal yeasts (Saccharomyces cerevisiae, Candida albicans), underscoring their potential as broad-spectrum antimicrobial agents (Chandak et al., 2013).

Anticancer Activity

Research into N-(guanidinyl)benzenesulfonamides has unveiled a range of compounds with anticancer activity against human tumor breast cell line MCF7. These compounds, adorned with pyrazole, pyrimidine, and pyridine moieties, have shown IC50 values between 49.5 to 70.2 μM, indicating their promise in anticancer drug development (Ghorab et al., 2014).

Herbicidal Activity

N-(2-pyrazolin-1-ylformyl) benzenesulfonamides have been identified as a novel group of compounds with herbicidal properties, particularly showing post-emergence activity on dicotyledonous weed species. These findings suggest a potential avenue for the development of new herbicides aimed at addressing specific agricultural challenges (Eussen et al., 1990).

Mechanism of Action

Target of Action

Similar compounds have been reported to target enzymes like tyrosine kinase 2 (tyk2) .

Mode of Action

It’s suggested that similar compounds might interact with their targets through strong h-bonding interactions .

Pharmacokinetics

It’s noted that similar compounds have had issues with cyp direct inhibition (di), which were resolved through modulation of lipophilicity .

Result of Action

Similar compounds have shown potent activity against various diseases .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific molecular structure of the compound .

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 2,6-dichloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide in laboratory settings are not yet fully known. It is believed that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are not yet fully known. It is believed that the compound’s effects may vary with different dosages, potentially including threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not yet fully known. It is believed that the compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. It is believed that the compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not yet fully known. It is believed that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

2,6-dichloro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4O2S/c1-22-10-13(9-20-22)12-5-11(6-19-8-12)7-21-25(23,24)16-14(17)3-2-4-15(16)18/h2-6,8-10,21H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQSYOPYFLZSMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=C(C=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2718071.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)

![{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2718074.png)

![N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2718076.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2718088.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2718089.png)